

# TAPI-2 and ADAM10: A Guide to Understanding Cross-reactivity and Selecting Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TAPI-2   |           |
| Cat. No.:            | B1682929 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the specificity of chemical inhibitors is paramount to obtaining reliable experimental results and developing targeted therapeutics. This guide provides a comprehensive comparison of **TAPI-2**, a broad-spectrum metalloproteinase inhibitor, and its cross-reactivity with ADAM10. We present experimental data, detailed protocols for assessing inhibitor activity, and a survey of more selective alternatives.

**TAPI-2** is a hydroxamate-based inhibitor widely used in research to block the activity of a class of enzymes known as a disintegrin and metalloproteinases (ADAMs) and matrix metalloproteinases (MMPs). Its primary target is often considered to be the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. However, significant cross-reactivity with other ADAM family members, particularly ADAM10, has been reported, which can complicate the interpretation of experimental outcomes.

## **Inhibitor Specificity: A Quantitative Comparison**

The inhibitory activity of **TAPI-2** and several alternative compounds against ADAM10 and ADAM17 is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various biochemical and cellular assays. Lower values indicate higher potency.



| Inhibitor | Target(s)                            | IC50 / Ki<br>(ADAM10) | IC50 / Ki<br>(ADAM17/T<br>ACE) | Selectivity<br>(ADAM17<br>vs<br>ADAM10)           | Reference(s |
|-----------|--------------------------------------|-----------------------|--------------------------------|---------------------------------------------------|-------------|
| TAPI-2    | Broad-<br>spectrum<br>ADAMs/MMP<br>s | 3 μM (Ki)             | 0.12 μM (Ki)                   | ~25-fold for<br>ADAM17                            | [1]         |
| GI254023X | ADAM10<br>selective                  | 5.3 nM (IC50)         | 541 nM<br>(IC50)               | ~0.01-fold<br>(i.e., ~100-<br>fold for<br>ADAM10) | [2][3][4]   |
| GW280264X | Dual<br>ADAM10/AD<br>AM17            | 11.5 nM<br>(IC50)     | 8.0 nM (IC50)                  | ~1.4-fold for<br>ADAM17                           | [5]         |
| KP-457    | ADAM17 selective                     | 748 nM<br>(IC50)      | 11.1 nM<br>(IC50)              | ~67-fold for<br>ADAM17                            | [6]         |
| JG26      | ADAM8/ADA<br>M17 selective           | 150 nM<br>(IC50)      | 1.9 nM (IC50)                  | ~79-fold for<br>ADAM17                            | [6]         |

As the data illustrates, **TAPI-2** is a potent inhibitor of ADAM17 but also demonstrates significant activity against ADAM10. In contrast, GI254023X is highly selective for ADAM10, while KP-457 and JG26 show strong selectivity for ADAM17. GW280264X is a potent dual inhibitor of both ADAM10 and ADAM17.

## Signaling Pathways: The Roles of ADAM10 and ADAM17

ADAM10 and ADAM17 are key "sheddases" that cleave and release the extracellular domains of a wide variety of cell surface proteins, thereby modulating critical signaling pathways. Their substrate specificities, while overlapping for some proteins, are also distinct, leading to different biological outcomes.







One of the most well-characterized pathways regulated by these proteases is the Notch signaling pathway, which is crucial for cell fate decisions. ADAM10 is the primary sheddase responsible for the ligand-dependent activation of Notch receptors.[7][8] In contrast, ADAM17 is more commonly associated with ligand-independent Notch cleavage.[7]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TAPI-2 and ADAM10: A Guide to Understanding Cross-reactivity and Selecting Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682929#cross-reactivity-of-tapi-2-with-adam10]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com